molecular formula C10H18O5 B11930702 (2R)-2-hydroxydecanedioic acid

(2R)-2-hydroxydecanedioic acid

Cat. No.: B11930702
M. Wt: 218.25 g/mol
InChI Key: LPIOYESQKJFWPQ-MRVPVSSYSA-N
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Description

(2R)-2-hydroxydecanedioic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a decanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxydecanedioic acid can be achieved through several methods. One common approach involves the hydroxylation of decanedioic acid using specific catalysts and reaction conditions. For instance, the use of microbial fermentation processes can yield this compound with high enantiomeric purity. Another method involves the chemical synthesis through the oxidation of suitable precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of converting renewable feedstocks into the desired hydroxy acid. The process is optimized to ensure high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxydecanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of decanedioic acid derivatives with ketone or carboxyl groups.

    Reduction: Formation of decanediol derivatives.

    Substitution: Formation of halogenated or other substituted decanedioic acid derivatives.

Scientific Research Applications

(2R)-2-hydroxydecanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxydecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl group allows for hydrogen bonding and other interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-hydroxydecanedioic acid: The enantiomer of (2R)-2-hydroxydecanedioic acid with similar chemical properties but different biological activities.

    Decanedioic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-hydroxyhexanedioic acid: A shorter chain hydroxy acid with different physical and chemical properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

(2R)-2-hydroxydecanedioic acid

InChI

InChI=1S/C10H18O5/c11-8(10(14)15)6-4-2-1-3-5-7-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)/t8-/m1/s1

InChI Key

LPIOYESQKJFWPQ-MRVPVSSYSA-N

Isomeric SMILES

C(CCC[C@H](C(=O)O)O)CCCC(=O)O

Canonical SMILES

C(CCCC(C(=O)O)O)CCCC(=O)O

Origin of Product

United States

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